3-O-Methyl Colterol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

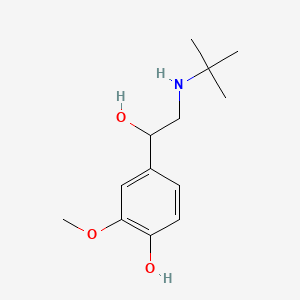

3-O-Methyl Colterol is a chemical compound with the molecular formula C14H23NO3. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a tert-butylamino group, a hydroxyethyl group, and a methoxyphenol group, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl Colterol typically involves the reaction of 2-methoxyphenol with tert-butylamine and an appropriate hydroxyethylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and cost considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products .

化学反应分析

Types of Reactions

3-O-Methyl Colterol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

科学研究应用

3-O-Methyl Colterol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

作用机制

The mechanism of action of 3-O-Methyl Colterol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

Salbutamol: A bronchodilator used in the treatment of asthma.

Levalbuterol: An enantiomer of albuterol with similar bronchodilatory effects.

Terbutaline: Another bronchodilator used for similar therapeutic purposes.

Uniqueness

3-O-Methyl Colterol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

生物活性

3-O-Methyl Colterol, a derivative of colterol, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

- Molecular Formula : C13H21NO3

- Molecular Weight : 239.31 g/mol

- CAS Number : 58868-93-2

This compound is characterized by its methoxy group at the 3-position, which influences its biological interactions and pharmacokinetics.

The biological activity of this compound primarily involves its interaction with beta-adrenergic receptors. As a beta-agonist, it mimics the action of endogenous catecholamines like epinephrine and norepinephrine, leading to various physiological effects:

- Bronchodilation : It relaxes bronchial smooth muscle, making it useful in treating respiratory conditions such as asthma.

- Cardiovascular Effects : It can increase heart rate and cardiac output by stimulating beta-1 adrenergic receptors.

The compound's mechanism of action may also involve modulation of intracellular signaling pathways, influencing cellular processes such as metabolism and gene expression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other beta-agonists:

| Compound | Selectivity | Onset of Action | Duration | Notes |

|---|---|---|---|---|

| This compound | Moderate | 30 min (oral) | 4 hours | Investigated for respiratory applications |

| Salbutamol | High | 5 min (inhaled) | 4-6 hours | Commonly used for asthma management |

| Terbutaline | Moderate | 15 min (inhaled) | 6 hours | Used for bronchospasm relief |

Pharmacological Research

- Zebrafish Model Studies : Research indicates that zebrafish can be utilized to study the methylation pathways involved in drug metabolism. The catechol O-methyltransferase (COMT) enzymes play a crucial role in the metabolism of catechol drugs, including those related to beta-agonists like this compound. Studies have shown that COMT-mediated methylation can affect the efficacy and safety profiles of these drugs during development stages .

- In Vitro Studies : In laboratory settings, this compound has been shown to influence cellular signaling pathways associated with inflammation and smooth muscle contraction. These studies help elucidate its potential therapeutic applications in respiratory diseases.

Case Studies

A recent study assessed the pharmacokinetics of this compound in animal models, revealing significant insights into its absorption and metabolism when administered via different routes (oral vs. inhalation). The results indicated that while oral administration provided a slower onset, inhalation led to rapid bronchodilation, underscoring its potential for acute asthma management .

属性

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGNWNYBARIPKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729295 |

Source

|

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58868-93-2 |

Source

|

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。